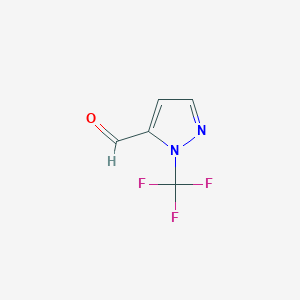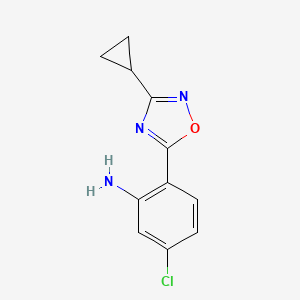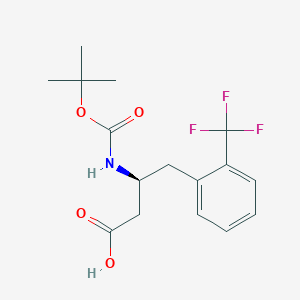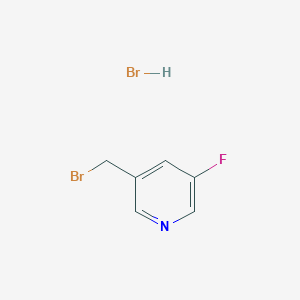
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde and similar compounds often involves various methods to introduce the trifluoromethylation functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors . These techniques can provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Chemical Reactions Analysis
The trifluoromethyl group plays a significant role in various chemical reactions . For instance, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is also used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be inferred from similar compounds. For instance, trifluoromethyl ketones are known for their unique properties, including enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .科学的研究の応用
Medicinal Chemistry and Drug Design
The trifluoromethyl group is a powerful tool in drug discovery due to its unique electronic properties. Researchers have explored derivatives of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde as potential drug candidates. By modifying the substituents on the pyrazole ring, scientists aim to enhance bioactivity, metabolic stability, and binding affinity to specific protein targets. These derivatives may find applications in treating various diseases, including cancer, inflammation, and infectious diseases .
Agrochemicals and Pesticides
Nitrogen-containing heterocyclic compounds, such as pyrimidines, play a crucial role in designing new pesticides. The trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal and insecticidal properties. Some compounds exhibit promising antifungal activity against pathogens like Botryosphaeria dothidea, Colletotrichum gloeosporioides, and Sclerotinia sclerotiorum. Additionally, they show moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda .
Fluorine Chemistry and C–F Bond Activation
The trifluoromethyl group is a valuable fluorine-containing motif. Researchers have utilized it in C–F bond activation reactions, including anionic and cationic substitutions, ipso-substitutions, and defluorinative functionalizations. The unique reactivity of this group allows for the synthesis of diverse compounds with potential applications in materials science, pharmaceuticals, and agrochemicals .
Anti-Cancer Agents
Incorporating the trifluoromethyl moiety into molecules has led to promising anti-cancer compounds. While 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde itself may not be directly used as an anti-cancer drug, its derivatives could serve as building blocks for more potent agents. Researchers explore their effects on cancer cell lines, aiming to improve selectivity and efficacy.
Organic Synthesis and Cascade Reactions
Researchers have serendipitously discovered cascade reactions involving trifluoromethyl compounds. For instance, one-pot reactions of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives with other reagents have led to the synthesis of DNA-targeting agents. These unexpected transformations open up new avenues for organic synthesis and functionalization .
Materials Science and Fluorinated Building Blocks
The trifluoromethyl group contributes to the design of novel materials. Researchers use it as a building block to create functionalized molecules, polymers, and supramolecular assemblies. These materials find applications in areas such as organic electronics, sensors, and catalysis .
Safety and Hazards
The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new and creative approaches to broaden the scope of trifluoromethylation initiations, morphologies, and applications . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
特性
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKACKKAIKLQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)

![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)

![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)


![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)


![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

